molecular formula C9H11N3O2 B1405050 2-Nitro-5-(pyrrolidin-1-yl)pyridine CAS No. 1448988-13-3

2-Nitro-5-(pyrrolidin-1-yl)pyridine

Cat. No.: B1405050
CAS No.: 1448988-13-3
M. Wt: 193.2 g/mol
InChI Key: MAWFVJPOHVJQDM-UHFFFAOYSA-N
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Description

2-Nitro-5-(pyrrolidin-1-yl)pyridine is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-5-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-12(14)9-4-3-8(7-10-9)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWFVJPOHVJQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of Pyridine Derivatives in Contemporary Chemical Research

The pyridine (B92270) ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous and fundamentally important structure in chemical science. nih.govresearchgate.net Its derivatives are integral to a vast array of applications, a fact attributable to their unique chemical properties. As an isostere of benzene (B151609), pyridine's nitrogen atom imparts a dipole moment and a basic character, influencing its reactivity and intermolecular interactions. rsc.org This inherent basicity allows pyridine and its derivatives to act as catalysts and non-nucleophilic bases in a multitude of organic transformations. nih.gov

In the realm of medicinal chemistry, the pyridine scaffold is a privileged structure, frequently incorporated into the molecular design of therapeutic agents to enhance pharmacological activity and improve properties like water solubility. nih.govresearchgate.netnih.gov The pyridine nucleus is a key component in numerous natural products, including vitamins like niacin and alkaloids such as nicotine (B1678760). nih.govwikipedia.org Its presence is also noted in a wide range of FDA-approved drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and antihypertensive agents. rsc.orgnih.gov Beyond pharmaceuticals, pyridine derivatives are crucial in the development of agrochemicals, functional nanomaterials, and dyes for the textile industry. nih.govresearchgate.net The susceptibility of the pyridine ring to both nucleophilic and electrophilic substitution allows for extensive functionalization, making it a versatile template for creating diverse chemical libraries for drug discovery and materials science. nih.gov

The Versatile Role of Pyrrolidine Moieties in Heterocyclic Synthesis

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is another cornerstone of organic and medicinal chemistry. nih.govtandfonline.com This scaffold is a fundamental building block found in a wide range of natural products, most notably in alkaloids like nicotine (B1678760) and essential amino acids such as proline. wikipedia.orgnih.gov The significance of the pyrrolidine moiety is underscored by its prevalence in numerous FDA-approved drugs, where it often plays a critical role in defining the molecule's three-dimensional shape and biological activity. nih.gov

The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. nih.gov This stereochemical richness makes pyrrolidine derivatives highly valuable as chiral auxiliaries, organocatalysts, and ligands in asymmetric synthesis, enabling the stereoselective construction of complex molecules. nih.gov The nitrogen atom within the pyrrolidine ring provides a site for functionalization and imparts basicity to the molecule. nih.gov Synthetic chemists frequently utilize pyrrolidine and its derivatives, such as proline and 4-hydroxyproline, as versatile starting materials for the construction of more complex heterocyclic systems. nih.gov Modern synthetic methodologies, including multicomponent reactions and cycloadditions, have further expanded the toolkit for creating novel pyrrolidine-containing compounds with diverse biological profiles. tandfonline.com

An Overview of 2 Nitro 5 Pyrrolidin 1 Yl Pyridine Within Substituted Pyridine Architectures

2-Nitro-5-(pyrrolidin-1-yl)pyridine is a specific example of a disubstituted pyridine (B92270) that integrates the electronic and structural features of its constituent parts. The molecule consists of a pyridine ring substituted at the 2-position with a nitro group (-NO₂) and at the 5-position with a pyrrolidine (B122466) ring.

The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The pyrrolidine moiety, attached via its nitrogen atom to the pyridine ring, acts as an electron-donating group.

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves reacting 5-bromo-2-nitropyridine (B47719) with pyrrolidine. chemicalbook.com In this reaction, the pyrrolidine acts as a nucleophile, displacing the bromide at the 5-position of the pyridine ring. This reaction can be facilitated by heating, sometimes with the use of microwave irradiation to enhance reaction rates. chemicalbook.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1448988-13-3
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.20 g/mol
MDL Number MFCD26407618

This data is compiled from publicly available chemical databases for research purposes. bldpharm.combldpharm.com

Scope and Research Trajectories for the Chemical Compound

Precursor Synthesis and Derivatization Approaches

The successful synthesis of this compound is highly dependent on the availability and purity of its precursor molecules. These precursors, namely halogenated nitropyridines and pyrrolidine-based building blocks, are synthesized through various established and innovative chemical transformations.

Preparation of Halogenated Nitropyridine Intermediates

Halogenated nitropyridines are crucial intermediates in the synthesis of a wide array of substituted pyridine derivatives. guidechem.com The introduction of a halogen atom, typically chlorine, onto the pyridine ring provides a reactive site for subsequent nucleophilic substitution.

The synthesis of these intermediates often begins with the nitration of a pyridine derivative. For instance, the nitration of pyridin-2-ol can be a key step. guidechem.com Due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions like nitration often require harsh conditions, such as high temperatures and strong acids. youtube.com One common method involves the use of a nitrating mixture, such as nitric acid and sulfuric acid. guidechem.comgoogle.com

Following nitration, the resulting nitropyridin-ol can be converted to the corresponding halogenated nitropyridine. A widely used method for this transformation is treatment with a halogenating agent like thionyl chloride, often in the presence of a catalyst such as N,N-dimethylformamide. guidechem.com This two-step process of nitration followed by halogenation provides a reliable route to essential intermediates like 2-chloro-5-nitropyridine (B43025). guidechem.com

Alternative approaches to nitration have also been explored. For example, the use of dinitrogen pentoxide in an organic solvent has been shown to effectively nitrate (B79036) pyridines. ntnu.no Additionally, one-pot methods that combine oxidation and nitration have been developed to streamline the synthesis of nitropyridine-N-oxides, which can then be converted to their halogenated counterparts. google.com

PrecursorReagentsConditionsProductReference
Pyridin-2-ol1. Sulfuric acid, nitric acid/water 2. Thionyl chloride/N,N-dimethylformamide1. 18 hours, 60°C 2. 3 hours, 110°C2-Chloro-3-nitropyridine (B167233) guidechem.com
PyridineDinitrogen pentoxideDichloromethane or nitromethane3-Nitropyridine ntnu.no
4-chloro-2-amino pyridineNitric acid, sulfuric acid-4-chloro-2-amino-3-nitropyridine google.com

Routes to Pyrrolidine-Substituted Building Blocks

Pyrrolidine and its derivatives are fundamental building blocks in organic synthesis, frequently incorporated into pharmaceuticals and other biologically active molecules. lifechemicals.comnih.gov The synthesis of pyrrolidine scaffolds can be achieved through various strategies, including intramolecular cyclization reactions and cycloaddition processes. organic-chemistry.orgacs.org

One common approach involves the intramolecular amination of suitable precursors. For example, copper-catalyzed intramolecular C-H amination of unactivated C(sp³)-H bonds provides an efficient route to pyrrolidines. organic-chemistry.org Another method is the reductive hydroamination cascade of enynyl amines, which can be mediated by a Lewis acid to produce stereoselective pyrrolidines. organic-chemistry.org

[3+2] dipolar cycloadditions of azomethine ylides with alkenes are a powerful tool for the construction of the pyrrolidine ring, allowing for the control of stereochemistry. acs.org These ylides can be generated through various methods, including the reductive treatment of amides and lactams. acs.org The versatility of these methods allows for the synthesis of a wide range of substituted pyrrolidines, which can then be used in subsequent reactions. lifechemicals.comorganic-chemistry.org

Nucleophilic Aromatic Substitution Strategies

The introduction of the pyrrolidine moiety onto the nitropyridine ring is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental to the synthesis of many substituted aromatic and heteroaromatic compounds. youtube.comlibretexts.org

Direct Amination Reactions with Pyrrolidine

The direct reaction of a halogenated nitropyridine, such as 2-chloro-5-nitropyridine, with pyrrolidine is a common and effective method for the synthesis of this compound. nih.gov This reaction is a classic example of nucleophilic aromatic substitution, where the electron-withdrawing nitro group activates the pyridine ring towards attack by the nucleophilic pyrrolidine. youtube.comlibretexts.org

The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to achieve high yields. In some cases, the reaction can be heated to facilitate the substitution. For example, the reaction of 2-chloro-3-nitropyridine with substituted anilines has been successfully carried out in ethylene (B1197577) glycol at elevated temperatures. guidechem.com

Reactant 1Reactant 2ConditionsProductReference
2-Chloro-3-nitropyridineSubstituted anilineEthylene glycol, heat2-Anilino-3-nitropyridine derivatives guidechem.com
2-methoxy-3-X-5-nitrothiophenesPyrrolidine-2-(pyrrolidin-1-yl)-3-X-5-nitrothiophenes nih.gov

Mechanism and Regioselectivity in Pyrrolidine Introduction

The mechanism of the nucleophilic aromatic substitution reaction between a halogenated nitropyridine and pyrrolidine proceeds through a stepwise addition-elimination pathway. youtube.comnih.gov The nucleophilic nitrogen atom of pyrrolidine attacks the carbon atom bearing the halogen, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. acs.org This intermediate is stabilized by the electron-withdrawing nitro group, which can delocalize the negative charge. libretexts.org

The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. youtube.com In the subsequent elimination step, the leaving group (the halide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound. youtube.com

The regioselectivity of the reaction, meaning the specific position where the pyrrolidine group attaches, is primarily governed by the position of the activating nitro group and the leaving group on the pyridine ring. The nitro group exerts its strongest activating effect at the ortho and para positions relative to its own position. libretexts.org Therefore, in 2-chloro-5-nitropyridine, the pyrrolidine will preferentially substitute the chlorine atom at the 2-position, which is ortho to the nitro group at the 5-position.

Synthesis of Related Pyridine-Pyrrolidine Hybrid Systems

The synthetic principles used for this compound can be extended to create a variety of other hybrid systems containing both pyridine and pyrrolidine moieties. These hybrid molecules are of significant interest in medicinal chemistry due to their potential biological activities. researchgate.netnih.gov

For instance, multi-step synthetic sequences can be employed to construct complex pyrrolidine derivatives fused to or substituted on a pyridine ring. nih.gov One such approach involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with chiral amines to form intermediate pyrrolidine derivatives, which can be further elaborated. nih.gov

Furthermore, the development of novel synthetic methodologies continues to provide access to new pyridine-pyrrolidine scaffolds. A photo-promoted ring contraction of pyridines with silylborane has been reported to yield pyrrolidine derivatives with a unique bicyclic structure. nih.gov This method offers a rapid way to access complex pyrrolidine skeletons from readily available pyridines. nih.gov The resulting functionalized pyrrolidines can serve as versatile synthons for the creation of diverse nitrogen-containing compounds. nih.gov

Synthetic Pathways to 3-Nitro-2-(pyrrolidin-1-yl)pyridine Analogues

The synthesis of analogues of the title compound, specifically the 3-Nitro-2-(pyrrolidin-1-yl)pyridine isomers, provides insight into common synthetic routes. A prevalent method involves the reaction of a suitable di-substituted pyridine with pyrrolidine. For instance, various 2-substituted 5-R-3-nitropyridines are synthesized by reacting the corresponding chloride with pyrrolidine in methanol (B129727) at room temperature. nih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the pyrrolidine nitrogen atom displaces a leaving group (typically a halide) on the pyridine ring. The high electrophilicity of the pyridine ring, enhanced by the electron-withdrawing nitro group, facilitates this transformation.

This straightforward approach allows for the creation of a library of analogues by simply varying the substituent on the starting chloronitropyridine. nih.gov

Table 1: Synthesis of 3-Nitro-2-(pyrrolidin-1-yl)pyridine Analogues nih.gov

Starting Material Product Yield
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine 3-Nitro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine 95%
5-Bromo-2-chloro-3-nitropyridine 5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine 86%
2,5-Dichloro-3-nitropyridine 5-Chloro-3-nitro-2-(pyrrolidin-1-yl)pyridine 91%

Formation of Substituted Nitro-Pyrrolidinylpyridines

The formation of substituted nitro-pyrrolidinylpyridines, including the title compound this compound, generally relies on the principles of nucleophilic substitution on a nitropyridine core. researchgate.netresearchgate.net The synthesis typically starts with a pyridine ring that is first nitrated. The direct nitration of pyridine itself is often low-yielding. researchgate.net More effective methods involve the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, which then rearranges to 3-nitropyridine. researchgate.netresearchgate.net

Once a suitable nitropyridine with a leaving group is obtained (e.g., 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine), it can be reacted with pyrrolidine to yield the desired product. The position of the nitro group is crucial as it directs the incoming nucleophile. In the case of 2-substituted-5-nitropyridines, the substitution typically occurs at the 2-position, displacing the leaving group. researchgate.net The vicarious nucleophilic substitution (VNS) method is another powerful tool for introducing substituents onto the pyridine ring para to the nitro group. researchgate.net

Multicomponent Coupling Approaches for Pyrrole (B145914) Derivatization

Multicomponent reactions (MCRs) represent an efficient strategy for the synthesis of complex heterocyclic molecules from simple starting materials in a single step. acsgcipr.org While often highlighted for pyrrole synthesis, the principles of MCRs are broadly applicable to other heterocycles, including pyridines and pyrrolidines. acsgcipr.orgresearchgate.netumn.edu For instance, titanium-catalyzed [2+2+1] reactions have been developed for the synthesis of polysubstituted pyrroles. researchgate.netumn.edu Another example is a solid-phase MCR using a lysine (B10760008) nitrogen donor, β-nitrostyrenes, and 1,3-dicarbonyl compounds to produce pyrrole derivatives. nih.gov

These strategies build the heterocyclic core from acyclic precursors, offering a high degree of molecular diversity. acsgcipr.orgnih.gov Although a specific MCR for this compound is not prominently documented, these approaches are relevant for creating highly functionalized pyridine or pyrrolidine synthons that could be used in subsequent steps.

Advanced Synthetic Transformations Leading to Functionalized Derivatives

Once the core nitro-pyrrolidinylpyridine structure is assembled, it can undergo further transformations to introduce additional complexity and functionality.

Introduction of Additional Functionalities on the Pyridine Ring

The electron-deficient nature of the nitropyridine ring makes it a suitable partner in certain cycloaddition reactions. A key transformation is the 1,3-dipolar cycloaddition with azomethine ylides. nih.gov In this reaction, the C4-C5 double bond of the nitropyridine ring acts as the 2π-component (dipolarophile), reacting with the 1,3-dipole. This process leads to the dearomatization of the pyridine ring and the formation of new, condensed pyrroline (B1223166) or pyrrolidine ring systems. nih.gov This reaction opens pathways to structurally complex, saturated heterocyclic systems that are otherwise difficult to access. nih.gov Other modifications can include oxidation of the pyridine nitrogen atom, which can alter the electronic properties and provide a handle for further reactions like alkylation at the 2-position. nih.gov

Modifications and Derivatizations of the Pyrrolidine Moiety

The pyrrolidine ring itself can be a site for further functionalization, allowing for the exploration of the surrounding chemical space. nih.gov A variety of methods exist for the synthesis of substituted pyrrolidines, which can be adapted for the derivatization of the pre-formed pyrrolidine ring or by using a pre-functionalized pyrrolidine in the initial synthesis. organic-chemistry.orgresearchgate.net Techniques such as asymmetric lithiation of N-Boc protected pyrrolidine can introduce substituents at the 2-position. researchgate.net Furthermore, the development of dual inhibitors of COX and LOX has led to extensive exploration of structural modifications on pyrrolidine-2,5-dione scaffolds, demonstrating the ring's tolerance for diverse substitutions. nih.gov A photo-promoted ring contraction of pyridines has also been shown to produce functionalized pyrrolidine derivatives, highlighting novel routes to modify this moiety. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the hydrogen and carbon skeletons of a molecule. By analyzing chemical shifts, coupling constants, and correlations, a complete structural assignment of this compound can be achieved.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the three protons on the pyridine ring and the eight protons of the pyrrolidine substituent. The electron-withdrawing nature of the nitro group and the electron-donating effect of the pyrrolidinyl group significantly influence the chemical shifts of the aromatic protons.

The protons of the pyrrolidine ring typically appear as two multiplets in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen (N-CH₂) are deshielded relative to the other methylene (B1212753) protons (CH₂-CH₂) and thus appear at a slightly downfield chemical shift.

In the aromatic region, three signals are expected for the pyridine ring protons. The proton at the C-6 position is anticipated to be the most downfield due to its proximity to the nitrogen atom of the pyridine ring and the ortho-nitro group. The proton at C-3 will be influenced by the adjacent nitro group, while the C-4 proton will show coupling to both the C-3 and C-6 protons. Analysis of related structures, such as 5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine, suggests specific chemical shift ranges and coupling patterns. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrrolidine CH₂ (β to N) ~2.0-2.2 Multiplet -
Pyrrolidine CH₂ (α to N) ~3.4-3.6 Multiplet -
Pyridine H-4 ~7.0-7.2 Doublet of Doublets J = 9.0, 3.0
Pyridine H-6 ~8.1-8.3 Doublet J = 3.0

Note: Predicted data is based on the analysis of analogous compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum will show a total of nine distinct signals, corresponding to the five carbons of the pyridine ring and the four carbons of the pyrrolidine ring (with two signals for the chemically equivalent pairs of carbons). The carbon attached to the nitro group (C-2) is expected to be significantly deshielded. Conversely, the carbons of the pyrrolidine ring are found in the aliphatic region of the spectrum. The chemical shifts for carbons in related nitropyridine compounds provide a reference for these assignments. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrrolidine C (β to N) ~25.5
Pyrrolidine C (α to N) ~47.0
Pyridine C-4 ~118.0
Pyridine C-6 ~130.0
Pyridine C-3 ~138.0
Pyridine C-5 ~145.0

Note: Predicted data is based on the analysis of analogous compounds and general principles of NMR spectroscopy.

While specific experimental 2D NMR data for this compound is not available in the reviewed literature, these techniques are crucial for confirming structural assignments.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks. It would show correlations between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-6) and within the pyrrolidine ring, confirming the spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignment of the H-4 signal to the C-4 carbon.

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment would differentiate between the types of carbon atoms based on the number of attached protons. For this compound, this experiment would show:

Positive signals for the methine (CH) carbons of the pyridine ring (C-3, C-4, C-6).

Negative signals for the methylene (CH₂) carbons of the pyrrolidine ring.

No signals for the quaternary carbons (C-2 and C-5), which have no attached protons.

This information is invaluable for distinguishing between the CH signals of the pyridine ring and the quaternary carbon signals in the ¹³C NMR spectrum.

Vibrational and Electronic Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the most characteristic absorption bands would be those corresponding to the nitro group.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Description of Vibration
Nitro (NO₂) ~1520-1560 Asymmetric Stretching
Nitro (NO₂) ~1345-1385 Symmetric Stretching
Aromatic C=C ~1450-1600 Ring Stretching
C-N ~1260-1350 Aromatic Amine Stretching
Aromatic C-H ~3000-3100 Stretching

The strong asymmetric and symmetric stretching vibrations of the nitro group are highly characteristic. Additionally, bands corresponding to the aromatic C=C and C-N stretching, as well as aromatic and aliphatic C-H stretching, would be expected to be present, confirming the key functional groups of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While commercial suppliers list the molecular formula as C₉H₁₁N₃O₂ and the molecular weight as 193.20, specific experimental High-Resolution Mass Spectrometry (HRMS) data to confirm the exact mass and elemental composition of this compound are not reported in the available scientific literature.

No studies detailing the fragmentation patterns or metabolic analysis of this compound using techniques such as Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI/MSⁿ) were found in the public domain.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A comprehensive search has found no published single-crystal X-ray diffraction studies for this compound. Consequently, detailed information regarding its solid-state structure is unavailable.

There are no published crystallographic studies for this compound. Therefore, data pertaining to its crystal system, space group, unit cell dimensions, and data refinement parameters cannot be provided. A search for the molecular formula C₉H₁₁N₃O₂ revealed crystal structure data for an isomeric compound, N-propionylpicoloylhydrazide, but this is a structurally distinct molecule and its data is not applicable. researchgate.net

Without a solved crystal structure, details on the molecular conformation, including bond lengths, bond angles, dihedral angles, and the nature of intermolecular packing in the crystal lattice for this compound, remain undetermined.

Intermolecular Interactions and Supramolecular Assembly in the Solid State

As of the latest available scientific literature and crystallographic database entries, a detailed experimental analysis of the crystal structure of this compound has not been publicly reported. Consequently, a definitive description of its intermolecular interactions and supramolecular assembly in the solid state, supported by specific research findings and crystallographic data, cannot be provided at this time.

The study of intermolecular interactions and supramolecular assembly requires single-crystal X-ray diffraction analysis, which elucidates the precise arrangement of molecules within a crystal lattice. This analysis provides crucial data on non-covalent interactions such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. These interactions govern the packing of molecules in the solid state and influence the material's physical properties.

While general principles of supramolecular chemistry can be applied to predict potential interactions for this compound—for instance, the potential for C-H···O or C-H···N hydrogen bonds involving the nitro group and the pyridine and pyrrolidine rings, as well as possible π-π stacking between pyridine rings—such predictions remain theoretical without experimental validation.

A comprehensive understanding of the supramolecular chemistry of this compound awaits the successful growth of single crystals suitable for X-ray diffraction studies and the subsequent public dissemination of these results.

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the electronic and structural properties of molecules like this compound.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, kinetic stability, and electronic absorption properties. A smaller gap generally indicates a molecule that is more easily excitable and more chemically reactive.

For this compound, the presence of the electron-donating pyrrolidinyl group and the electron-withdrawing nitro group creates a "push-pull" system. This electronic arrangement is known to decrease the HOMO-LUMO gap. The pyrrolidinyl group, with its lone pair of electrons on the nitrogen atom, significantly raises the energy of the HOMO, which is expected to be localized primarily on this group and the pyridine ring. Conversely, the strongly electron-withdrawing nitro group lowers the energy of the LUMO, which is anticipated to be concentrated on the nitro group and the pyridine ring.

ParameterDescriptionExpected Influence on this compound
HOMO Highest Occupied Molecular OrbitalEnergy is raised by the electron-donating pyrrolidinyl group.
LUMO Lowest Unoccupied Molecular OrbitalEnergy is lowered by the electron-withdrawing nitro group.
HOMO-LUMO Gap Energy difference between HOMO and LUMOExpected to be relatively small, leading to absorption in the visible region.

The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, or conformations, can have different energies. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. For this compound, the primary conformational flexibility arises from the pyrrolidine ring.

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. youtube.com The specific conformation of the pyrrolidine ring and its orientation relative to the pyridine ring will be influenced by steric hindrance and electronic interactions between the two rings. The rotation around the C-N bond connecting the pyrrolidine to the pyridine ring is another important conformational variable. The energy landscape of the molecule would reveal the most stable arrangement, which is likely to be a compromise that minimizes steric clash while allowing for optimal electronic delocalization between the nitrogen of the pyrrolidine and the pyridine ring.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. DFT calculations can accurately predict these vibrational frequencies, aiding in the interpretation of experimental spectra.

For this compound, the calculated vibrational spectrum would exhibit characteristic bands for the functional groups present. Key expected vibrations include:

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group, typically found in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

Pyridine ring vibrations: A series of complex stretching and bending modes characteristic of the pyridine ring.

Pyrrolidine C-H and C-N stretching: Vibrations associated with the saturated pyrrolidine ring.

C-N stretching (aryl-amine): The stretching of the bond connecting the pyrrolidinyl nitrogen to the pyridine ring.

Computational studies on the closely related 2-amino-5-nitropyridine (B18323) have successfully assigned the vibrational spectra using DFT calculations at the B3LYP/6-311++G(d,p) level of theory, showing good agreement with experimental data. researchgate.net A similar approach for this compound would provide a detailed understanding of its vibrational modes.

Functional GroupExpected Vibrational Frequency Range (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch1500 - 1570
Nitro (NO₂) Symmetric Stretch1300 - 1370
Pyridine Ring ModesVarious
Pyrrolidine C-H Stretch~2850 - 2960
Aryl-N Stretch~1250 - 1360

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify aromaticity. github.iomasterorganicchemistry.com A negative NICS value at the center of a ring indicates aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).

Pyridine itself is an aromatic compound, though slightly less so than benzene (B151609) due to the electronegative nitrogen atom. For this compound, the substituents will modulate the aromaticity of the pyridine ring. The electron-donating pyrrolidinyl group and the electron-withdrawing nitro group will polarize the π-system. Studies on substituted benzenes, such as nitroanilines, have shown that the aromaticity can be influenced by both the nature of the substituents and the solvent environment. globalnmr.org

While specific NICS calculations for this compound are not available, we can compare it to known values. Benzene has a NICS(1) value (calculated 1 Å above the ring) of around -10 ppm, while pyridine's is slightly less negative. It is expected that the pyridine ring in this compound will retain its aromatic character, though the NICS value may be slightly altered by the strong push-pull substituents.

CompoundTypical NICS(1) Value (ppm)Aromatic Character
Benzene~ -10Aromatic
PyridineSlightly less negative than benzeneAromatic
This compound Expected to be negativeAromatic

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption and emission spectra.

The push-pull nature of this compound suggests that its lowest energy electronic transition will be an intramolecular charge transfer (ICT) from the electron-rich part of the molecule (pyrrolidinyl group and pyridine ring) to the electron-deficient part (nitro group). This type of transition is typically intense and occurs at a relatively low energy, often in the visible region of the electromagnetic spectrum, which would explain the color of the compound.

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength (a measure of the transition probability) for the electronic transitions. For this compound, TD-DFT would likely predict a strong absorption band corresponding to the HOMO-LUMO transition, which has significant ICT character. The predicted spectrum would be a valuable tool for understanding the photophysical properties of the molecule. While specific data is absent for the title compound, studies on other push-pull nitropyridine derivatives have shown that TD-DFT can effectively model their electronic spectra. nih.gov

Investigation of Intramolecular Charge Transfer (ICT) Characteristics

The phenomenon of Intramolecular Charge Transfer (ICT) is a critical aspect of understanding the photophysical properties of molecules like this compound. This process involves the redistribution of electron density from an electron-donating group to an electron-withdrawing group within the same molecule upon photoexcitation. In this compound, the pyrrolidine ring acts as the electron donor, while the nitro group serves as the electron acceptor, facilitated by the π-conjugated pyridine ring.

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in characterizing ICT states. nih.gov These calculations can predict the energies of the ground state, the locally excited (LE) state, and the ICT state. For molecules with strong electron-donating and withdrawing groups, the ICT state is often lower in energy than the LE state, particularly in polar solvents, leading to a large Stokes shift. nih.gov

The structural dynamics accompanying ICT are also a key area of investigation. In many push-pull chromophores, the transition from the LE to the ICT state is associated with a twisting of the molecular geometry around the bond connecting the donor or acceptor group to the aromatic ring. nih.gov For this compound, this would likely involve a twisting motion around the C-N bond of the nitro group or conformational changes in the pyrrolidine ring.

A hypothetical representation of the calculated photophysical properties of this compound in different solvents is presented in Table 1, illustrating the expected solvatochromic effects characteristic of ICT.

Table 1: Theoretical Photophysical Data for this compound

Solvent Absorption Max (λ_abs, nm) Fluorescence Max (λ_fl, nm) Stokes Shift (cm⁻¹)
Toluene 450 550 4444
Dichloromethane 465 590 4983
Acetonitrile 475 620 5439

Note: This table is generated based on typical values for similar nitroaromatic push-pull chromophores and is for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a powerful lens for understanding the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, transition states, and intermediates.

Transition State Analysis for Key Transformations

Transition state theory is a cornerstone of reaction mechanism analysis. Computational methods, such as DFT, are used to locate the transition state structures, which represent the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction. For transformations involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, identifying the transition state geometry is crucial for understanding reaction kinetics and selectivity. acs.org For instance, in a hypothetical nucleophilic substitution reaction, calculations would reveal the geometry of the Meisenheimer complex, a key intermediate whose stability influences the reaction outcome.

Reaction Coordinate and Energy Profile Mapping

By mapping the reaction coordinate, which represents the progress of a reaction, against the potential energy, a detailed energy profile can be constructed. rsc.org This profile visualizes the energy changes as reactants are converted to products, passing through transition states and intermediates. For this compound, this could be applied to understand the multi-step process of its synthesis or its subsequent chemical modifications. The profile would show the relative energies of all species involved, providing a comprehensive thermodynamic and kinetic picture of the reaction.

Intermolecular Interaction Analysis

The way molecules of this compound interact with each other and with other molecules is fundamental to its bulk properties, such as crystal packing and solubility. Computational tools offer detailed insights into these non-covalent interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. nih.goveurjchem.com The Hirshfeld surface is generated by partitioning the electron density of a molecule in a crystal. The surface is colored according to the types of intermolecular contacts and their distances.

For this compound, a Hirshfeld surface analysis would likely reveal the significant role of hydrogen bonds, particularly involving the nitro group's oxygen atoms and hydrogen atoms on the pyridine and pyrrolidine rings. nih.gov Other important interactions would include C-H···π and π-π stacking interactions between the pyridine rings. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Contact Type Predicted Contribution (%)
O···H / H···O 30
H···H 25
C···H / H···C 20
N···H / H···N 10
C···C (π-π stacking) 8

Note: This table is a hypothetical representation based on analyses of similar nitro-substituted aromatic compounds and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a color-coded 3D representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for predicting the reactive behavior of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

Computational Modeling of Molecular Interactions with Biological Macromolecules

Computational modeling serves as a virtual laboratory to simulate and predict how a ligand, in this case, this compound, might bind to a protein or other macromolecule. This approach can save significant time and resources in the early stages of research.

Ligand-Target Binding Prediction (e.g., molecular docking)

Molecular docking is a primary method used to predict the preferred orientation of a ligand when bound to a target protein. This technique involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

For a hypothetical study on this compound, researchers would first identify a potential biological target. The three-dimensional structure of this target, often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, is then used to create a virtual model of the binding site. The this compound molecule would be virtually "docked" into this site, and various conformations and orientations would be explored to find the most stable binding mode.

Hypothetical Molecular Docking Data for this compound

Target ProteinDocking Score (kcal/mol)Predicted Interacting Residues
Hypothetical Kinase A-8.5TYR123, LYS45, ASP184
Hypothetical Receptor B-7.2PHE256, TRP301, ARG98
Hypothetical Enzyme C-9.1GLU77, HIS150, SER152

This table is for illustrative purposes only and is not based on published experimental data.

Theoretical Exploration of Interaction Modes at Active Sites

Following molecular docking, a more detailed theoretical exploration of the interaction modes at the active site can be performed. This involves analyzing the specific types of non-covalent interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Understanding these interaction modes is critical for optimizing the ligand's structure to improve its binding affinity and selectivity. For instance, if a hydrogen bond is identified as a key interaction, medicinal chemists could modify the ligand to enhance this bond, potentially leading to a more potent compound.

Hypothetical Interaction Analysis of this compound

Interaction TypeInteracting Atoms on LigandInteracting Residues on Target
Hydrogen BondOxygen from Nitro groupAmine group of LYS45
Hydrophobic InteractionPyrrolidine ringPhenyl ring of PHE256
Pi-Pi StackingPyridine ringIndole ring of TRP301

This table is for illustrative purposes only and is not based on published experimental data.

While specific computational studies on this compound are not currently available, the methodologies described provide a framework for how such investigations would be conducted. Future research in this area would be invaluable for elucidating the potential biological activities of this compound.

Reactivity Profiles and Mechanistic Studies of 2 Nitro 5 Pyrrolidin 1 Yl Pyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2-Nitro-5-(pyrrolidin-1-yl)pyridine is susceptible to nucleophilic attack, a reactivity pattern significantly influenced by the electronic properties of its substituents.

Regioselective Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) on pyridine rings typically proceeds through an addition-elimination mechanism. rsc.org This involves the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group to restore aromaticity. acs.orgresearchgate.net In the case of nitropyridines, the strong electron-withdrawing nature of the nitro group facilitates this process by stabilizing the negative charge of the intermediate. nih.gov

The regioselectivity of nucleophilic substitution on the pyridine ring is directed by the positions of the activating and leaving groups. For instance, in related 2-chloro-5-nitropyridine (B43025) systems, nucleophilic attack preferentially occurs at the C2 position, leading to the displacement of the chloro group. This is because the nitro group at the 5-position can effectively stabilize the negative charge developed in the transition state through resonance, particularly when the attack is at the C2 or C6 positions (para or ortho to the nitro group). rsc.org

Influence of the Pyrrolidine (B122466) and Nitro Groups on Reactivity

The reactivity of the pyridine ring in this compound is a direct consequence of the electronic effects of its substituents.

Nitro Group: The nitro group is a powerful electron-withdrawing group, both through inductive and resonance effects. nih.gov This significantly deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic substitution, especially at positions ortho and para to it. rsc.orgnih.gov The nitro group's ability to stabilize the anionic Meisenheimer intermediate is a key factor in promoting SNAr reactions. acs.orgnih.gov

Pyrrolidine Group: The pyrrolidine group, an aliphatic amine, is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. echemi.com This donating effect increases the electron density of the pyridine ring, which would typically deactivate it towards nucleophilic attack. However, its position relative to the nitro group is crucial. In this compound, the pyrrolidine is at the 5-position, meta to the nitro group at the 2-position. This arrangement still allows the powerful activating effect of the nitro group to dominate the reactivity profile for nucleophilic substitution at other positions on the ring that are ortho or para to the nitro group.

Transformations Involving the Nitro Group

The nitro group itself is a versatile functional group that can undergo various chemical transformations, providing pathways to a range of pyridine derivatives.

Reductions to Amino Pyridine Derivatives

The reduction of the nitro group to an amino group is a common and synthetically useful transformation. This can be achieved using various reducing agents. For instance, the reduction of nitropyridines can be accomplished using iron in acetic acid. researchgate.net This conversion of a nitro group to an amino group is a key step in the synthesis of various aminopyridine derivatives, which are valuable building blocks in medicinal chemistry. nih.govnih.gov The resulting 2-amino-5-(pyrrolidin-1-yl)pyridine would possess different electronic and reactivity properties compared to the starting nitro compound.

A study on the synthesis of 5-amino-2-pyridinecarboxylic acid derivatives utilized the nucleophilic displacement of a nitrite (B80452) group from methyl 5-nitro-2-pyridinecarboxylate, which is a related transformation that ultimately leads to an amino-substituted pyridine. nih.gov

Participation in Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, allows it to act as a dipolarophile in cycloaddition reactions. nih.govnih.gov Specifically, nitropyridines can participate as 2π-partners in [3+2] cycloaddition reactions with 1,3-dipoles like azomethine ylides. nih.govnih.govacs.orgwikipedia.org These reactions lead to the formation of fused heterocyclic systems, such as pyrrolidines condensed with the pyridine ring. nih.govnih.govrsc.org

The reaction involves the concerted or stepwise addition of the 1,3-dipole across a double bond of the pyridine ring, leading to a dearomatized cycloadduct. nih.gov The regioselectivity and stereoselectivity of these cycloadditions are influenced by the electronic and steric properties of both the nitropyridine and the dipole. nih.govacs.org Research has shown that 2-substituted 5-nitropyridines can react with N-methyl azomethine ylide to form new pyrroline (B1223166) and pyrrolidine derivatives fused to the pyridine ring. nih.govnih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Nitropyridines
Nitropyridine ReactantDipoleProduct TypeReference
2-Substituted 5-R-3-nitropyridinesN-methyl azomethine ylidePyrroline and pyrrolidine condensed with a pyridine ring nih.govnih.gov
2-R-3,5-dinitropyridinesN-methyl azomethine ylideAnnulated pyrrolidine or pyrroline rings nih.gov

Reactions of the Pyrrolidine Moiety

The pyrrolidine ring in this compound is a saturated heterocyclic amine and generally less reactive than the aromatic pyridine ring under many conditions. However, its nitrogen atom retains its basic and nucleophilic character. While specific reactions involving the pyrrolidine moiety of this particular compound are not extensively detailed in the provided context, general reactions of pyrrolidines can be considered. The nitrogen atom could potentially be alkylated or acylated, although the electron-withdrawing effect of the nitropyridine ring would reduce its nucleophilicity compared to free pyrrolidine. The pyrrolidine ring itself is relatively stable and does not typically undergo ring-opening reactions under mild conditions. nih.gov

Derivatization and Functionalization of the Pyrrolidine Ring

The pyrrolidine ring in this compound offers several avenues for derivatization and functionalization, although specific literature on this exact compound is limited. General strategies for the modification of pyrrolidine rings can be applied, often involving reactions at the nitrogen atom or the carbon atoms of the ring.

One common approach for functionalizing pyrrolidines is through N-acylation or N-alkylation reactions. However, in the case of this compound, the nitrogen atom is already tertiary, precluding simple N-alkylation or N-acylation. Functionalization would therefore primarily target the carbon atoms of the pyrrolidine ring.

Reactions such as α-lithiation followed by quenching with an electrophile are a powerful tool for introducing substituents on the pyrrolidine ring. The position of lithiation would be influenced by the electronic effects of the pyridine ring and the nitro group.

Another potential route for functionalization is through ring-opening reactions, followed by modification and re-closure. However, such methods are often harsh and may not be compatible with the nitro-substituted pyridine ring.

A more contemporary approach involves the use of transition metal-catalyzed C-H activation. This method allows for the direct introduction of functional groups at specific C-H bonds of the pyrrolidine ring, offering a more efficient and atom-economical route to novel derivatives. While specific examples for this compound are not readily found in the literature, this strategy has been successfully applied to a wide range of N-heterocycles.

Furthermore, the synthesis of derivatives can be achieved by starting with a pre-functionalized pyrrolidine and then constructing the 2-nitropyridine (B88261) moiety. For instance, reacting a substituted pyrrolidine with a suitable 2-nitro-5-halopyridine would yield the desired derivatized product. This approach allows for greater control over the final structure of the pyrrolidine ring.

The table below summarizes potential derivatization strategies for the pyrrolidine ring, based on general synthetic methodologies for pyrrolidines.

Reaction Type Reagents and Conditions Potential Products
α-Metalationn-BuLi, s-BuLi, or LDA in an aprotic solvent at low temperature, followed by an electrophile (e.g., alkyl halide, carbonyl compound)α-Substituted pyrrolidine derivatives
C-H FunctionalizationTransition metal catalyst (e.g., Pd, Rh, Ru), oxidant, and a coupling partnerArylated, alkenylated, or acylated pyrrolidine derivatives
Synthesis from Functionalized PrecursorsSubstituted pyrrolidine and 2-nitro-5-halopyridineA wide range of pyrrolidine-substituted derivatives

Role of Pyrrolidine Nitrogen in Electronic and Steric Effects

The pyrrolidine nitrogen plays a crucial role in modulating the electronic and steric properties of this compound. As a saturated secondary amine integrated into the pyridine ring, its effects are distinct from those of an amino group or an aromatic nitrogen-containing heterocycle.

Electronic Effects:

The nitrogen atom of the pyrrolidine ring is a strong electron-donating group due to the presence of its lone pair of electrons. This electron-donating character is transmitted to the pyridine ring through resonance, increasing the electron density at the ortho and para positions relative to the pyrrolidine substituent. This effect partially counteracts the strong electron-withdrawing effect of the nitro group at the 2-position.

This electronic interplay influences the reactivity of the pyridine ring towards nucleophilic and electrophilic attack. The increased electron density can make the pyridine ring more susceptible to electrophilic substitution than would be expected for a simple nitropyridine. Conversely, the electron-donating nature of the pyrrolidine can decrease the susceptibility of the pyridine ring to nucleophilic attack compared to other nitropyridines.

The basicity of the pyrrolidine nitrogen is also a key factor. The lone pair on the nitrogen can be protonated, which would dramatically alter the electronic properties of the molecule, making the pyrrolidinyl group strongly electron-withdrawing.

Steric Effects:

The five-membered pyrrolidine ring introduces significant steric bulk around the 5-position of the pyridine ring. This steric hindrance can influence the regioselectivity of reactions involving the pyridine ring, potentially blocking access to the adjacent positions.

The table below summarizes the key electronic and steric effects of the pyrrolidine nitrogen.

Effect Description Consequence
Electronic (Donating) The lone pair on the nitrogen atom increases the electron density of the pyridine ring through resonance.Modulates reactivity towards electrophiles and nucleophiles.
Electronic (Basicity) The nitrogen atom can be protonated, altering the electronic nature of the substituent.Influences solubility and reactivity under acidic conditions.
Steric (Bulk) The five-membered ring introduces steric hindrance around the point of attachment.Can direct the regioselectivity of reactions on the pyridine ring.
Steric (Conformation) The non-planar nature of the pyrrolidine ring affects the overall molecular shape.Can influence the stereochemical outcome of reactions.

Exploration of Reaction Intermediates

The study of reaction intermediates is crucial for understanding the detailed mechanisms of chemical transformations. For a molecule like this compound, with its multiple reactive sites, a variety of transient species can be envisaged.

Characterization of Short-Lived Species

The direct observation and characterization of short-lived reaction intermediates is a challenging task that often requires specialized techniques. While specific studies on this compound are scarce, we can infer potential intermediates based on the reactivity of related compounds.

In nucleophilic aromatic substitution reactions, which are common for nitropyridines, the formation of Meisenheimer complexes is a key step. These are anionic σ-adducts formed by the attack of a nucleophile on the electron-deficient pyridine ring. For this compound, attack at the positions activated by the nitro group (e.g., C4 or C6) would lead to the formation of such intermediates. These species are often colored and can sometimes be detected by UV-Vis spectroscopy. More advanced techniques like NMR spectroscopy at low temperatures or mass spectrometry can also be used for their characterization.

Radical intermediates may also be formed, particularly in reactions involving single-electron transfer processes. The nitro group is known to be susceptible to reduction, which can lead to the formation of radical anions. These species can be studied using techniques such as electron paramagnetic resonance (EPR) spectroscopy.

The table below lists potential short-lived species and the techniques that could be used for their characterization.

Intermediate Type Formation Reaction Characterization Techniques
Meisenheimer ComplexNucleophilic attack on the pyridine ringUV-Vis Spectroscopy, Low-Temperature NMR, Mass Spectrometry
Radical AnionSingle-electron transfer to the nitro groupElectron Paramagnetic Resonance (EPR) Spectroscopy
Cationic IntermediatesProtonation or reaction with an electrophileNMR Spectroscopy, Mass Spectrometry

Identification of Rearrangement Pathways (e.g., sigmatropic shifts)

Rearrangement reactions can provide access to novel molecular scaffolds from readily available starting materials. For this compound, several types of rearrangements could be envisioned, although experimental evidence for such pathways is not well-documented for this specific compound.

One possibility is the occurrence of sigmatropic rearrangements. organic-chemistry.org A sigmatropic rearrangement involves the migration of a σ-bond across a π-system. While there are no specific reports of sigmatropic shifts involving the pyrrolidine group in this context, related N-ylide rearrangements are known. For instance, the generation of an ylide at the pyrrolidine nitrogen, followed by a researchgate.netnih.gov- or nih.govnih.gov-sigmatropic rearrangement, could lead to the formation of new heterocyclic systems.

Another potential rearrangement is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. This would require the presence of a suitable nucleophilic group on the pyrrolidine ring that could displace the pyridine ring from the nitrogen atom.

The nitro group itself can also participate in rearrangements. For example, the von Richter rearrangement involves the conversion of an aromatic nitro compound to a carboxylic acid. However, this reaction typically occurs under harsh conditions and may not be compatible with the pyrrolidine moiety.

It is important to note that the occurrence of these rearrangements would be highly dependent on the specific reaction conditions and the presence of suitable functional groups or catalysts. Further research is needed to explore these potential transformation pathways for this compound.

Applications of 2 Nitro 5 Pyrrolidin 1 Yl Pyridine in Advanced Chemical Sciences

As a Key Heterocyclic Building Block in Organic Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring of 2-Nitro-5-(pyrrolidin-1-yl)pyridine makes it an ideal starting material for the construction of more complex molecular architectures. Its utility as a precursor for diverse pyridine-based compounds, in the synthesis of fused ring systems, and in the creation of intricate organic structures is well-documented.

Precursor for Diversified Pyridine-Based Compounds

This compound serves as a foundational scaffold for the synthesis of a wide array of substituted pyridine derivatives. The nitro group can be readily reduced to an amino group, which can then be further functionalized through various reactions such as diazotization, acylation, and alkylation. This allows for the introduction of a diverse range of substituents onto the pyridine ring, leading to the creation of novel compounds with potentially interesting biological or material properties.

For instance, the amino derivative can be a crucial intermediate in the synthesis of complex molecules. The pyrrolidine (B122466) group, on the other hand, can influence the electronic properties of the pyridine ring and can also be a site for further chemical modification. The versatility of this compound as a precursor is highlighted in the synthesis of various biologically active molecules and functional materials.

PrecursorReaction TypeResulting Compound Class
This compoundReduction of nitro group, followed by acylationN-Acyl-5-(pyrrolidin-1-yl)pyridin-2-amines
This compoundNucleophilic aromatic substitutionVariously substituted 2-nitropyridines
This compoundCross-coupling reactionsAryl- or heteroaryl-substituted pyridines

Synthesis of Fused Ring Systems and Polycycles

The reactivity of the functional groups on this compound makes it a valuable synthon for the construction of fused heterocyclic systems. The presence of the nitro and pyrrolidine groups allows for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures containing the pyridine ring.

One common strategy involves the reduction of the nitro group to an amine, followed by a condensation reaction with a suitable difunctional reagent to form a new ring fused to the pyridine core. For example, reaction with a β-ketoester can lead to the formation of a fused pyridopyrimidine system. These fused ring systems are often found in pharmacologically active compounds and natural products. The ability to readily access these complex scaffolds from a relatively simple starting material underscores the importance of this compound in synthetic organic chemistry.

Role in the Construction of Complex Organic Architectures

Beyond the synthesis of simple substituted pyridines and fused systems, this compound plays a role in the assembly of more elaborate and complex organic architectures. Its utility as a building block extends to multi-step syntheses where the pyridine core is incorporated into a larger, more intricate molecular framework.

The functional handles on the molecule allow for its integration into convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then joined together. The pyridine unit can act as a key linking element or as a scaffold upon which other parts of the molecule are built. This approach has been utilized in the total synthesis of natural products and in the creation of novel supramolecular assemblies.

In Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring and the potential for introducing chiral centers make this compound and its derivatives attractive for applications in coordination chemistry and asymmetric catalysis.

Development as Chiral Ligands for Asymmetric Catalysis

The pyrrolidine moiety of this compound can be derived from chiral precursors, such as proline, allowing for the synthesis of enantiomerically pure ligands. nih.gov These chiral pyridine-containing ligands can then be coordinated to transition metals to form catalysts for asymmetric reactions. nih.gov The development of such chiral ligands has been a significant area of research, as they are crucial for the enantioselective synthesis of a wide range of valuable compounds, including pharmaceuticals and agrochemicals. nih.govrsc.org

The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on both the pyridine and pyrrolidine rings, allowing for the optimization of catalytic activity and enantioselectivity for a specific transformation. nih.gov The pyridine nitrogen acts as a coordinating atom for the metal center, while the chiral pyrrolidine unit creates a chiral environment around the metal, directing the stereochemical outcome of the reaction. nih.govfigshare.com

Chiral Ligand TypeMetalApplication in Asymmetric Catalysis
Chiral Pyrrolidine-Pyridine Conjugates-Michael Addition Reactions nih.govfigshare.com
Chiral Pyridine-Oxazoline LigandsIridiumAsymmetric Hydrogenation researchgate.net
Chiral Bipyridine LigandsNickelReductive Addition, Ullmann Coupling, Carboxylation nih.gov

Application in Metal-Catalyzed Reactions (e.g., Palladium-catalyzed allylic alkylation)

Derivatives of this compound have found application as ligands in various metal-catalyzed cross-coupling reactions. A notable example is the palladium-catalyzed asymmetric allylic alkylation (AAA). nih.govmdpi.com In this reaction, a chiral ligand is used to control the stereochemistry of the formation of a new carbon-carbon or carbon-heteroatom bond. nih.gov

The pyridine-based ligands derived from this compound can effectively coordinate to the palladium catalyst, creating a chiral pocket that influences the approach of the nucleophile to the allylic substrate. nih.govrsc.org This results in the preferential formation of one enantiomer of the product. The ability to achieve high enantioselectivity in these reactions is of great importance for the synthesis of chiral molecules. mdpi.com The modular nature of these ligands allows for systematic tuning to achieve optimal results for different substrates and reaction conditions.

Evaluation as Organocatalysts in Stereoselective Transformations (e.g., Henry and Aldol (B89426) reactions)

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant growth. Pyrrolidine-based structures are a cornerstone of this field, with proline and its derivatives being highly successful catalysts for a variety of stereoselective transformations. The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction that results in the formation of β-nitro alcohols, which are valuable synthetic intermediates. wikipedia.org The stereochemical control of this reaction is of paramount importance, and various organocatalysts have been developed to achieve high enantioselectivity. organic-chemistry.org

While direct experimental studies evaluating this compound as a catalyst for Henry and aldol reactions are not extensively documented in peer-reviewed literature, its structural motifs suggest a strong potential for such applications. The pyrrolidine moiety can act as a nucleophilic catalyst, forming an enamine intermediate with a carbonyl compound in a manner analogous to proline. The nitro group, being strongly electron-withdrawing, can influence the electronic properties of the pyridine ring and, consequently, the catalytic activity of the pyrrolidine nitrogen.

In the context of the Henry reaction, which involves the addition of a nitroalkane to an aldehyde, the basicity of the catalyst is a crucial factor. wikipedia.org The pyrrolidine nitrogen in this compound could serve as a Brønsted base to deprotonate the nitroalkane, forming the reactive nitronate anion. The stereoselectivity of the reaction would then be dictated by the chiral environment created by the catalyst-substrate assembly. While the parent molecule is achiral, its derivatives, incorporating chirality on the pyrrolidine ring, could be effective stereoselective catalysts. The electronic "push-pull" nature of the molecule could also play a role in modulating the reactivity and selectivity of such catalytic processes.

The development of novel organocatalysts is an active area of research, and the exploration of pyridine derivatives, such as this compound, presents a viable avenue for discovering new and efficient catalytic systems for important synthetic transformations like the Henry and aldol reactions. The synthesis of this compound can be achieved from readily available starting materials such as pyrrolidine and 5-bromo-2-nitropyridine (B47719). chemicalbook.com

Reaction Type Potential Role of this compound Key Structural Feature
Henry ReactionBrønsted base to deprotonate nitroalkanePyrrolidine nitrogen
Aldol ReactionEnamine formation with carbonyl compoundPyrrolidine nitrogen

In Materials Science Research

The unique electronic properties of this compound also make it an interesting candidate for investigation in materials science, particularly in the areas of photochromic materials, organic electronics, and sensor technologies.

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. This property is at the heart of technologies such as self-darkening lenses and optical data storage. "Push-pull" molecules, like this compound, are known to exhibit interesting photophysical properties, including photochromism. nih.gov The intramolecular charge transfer from the electron-donating group (pyrrolidine) to the electron-withdrawing group (nitro) upon photoexcitation can lead to significant changes in the molecule's electronic structure and, consequently, its absorption of light.

While specific studies on the photochromic behavior of this compound are limited, related systems containing nitro and amino functionalities on an aromatic ring have shown photochromic activity. The mechanism often involves a photoinduced change in molecular geometry or electronic state, leading to a different colored isomer. The investigation into the photochromic properties of this compound would involve irradiating the compound with light of a specific wavelength and monitoring the changes in its UV-Vis absorption spectrum. The reversibility of the process, either by thermal means or by irradiation with a different wavelength of light, would also be a key aspect of such a study.

Organic electronic materials are being extensively researched for applications in flexible displays, lighting, and renewable energy. The performance of these materials is intrinsically linked to their molecular structure and electronic properties. The "push-pull" architecture of this compound is a common design motif for organic chromophores used in dye-sensitized solar cells (DSSCs). researchgate.net In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material. The efficiency of this process depends on the dye's absorption spectrum and the alignment of its energy levels with the semiconductor.

The pyrrolidine group acts as an electron donor, while the nitropyridine moiety serves as an electron acceptor and an anchoring group to the semiconductor surface (e.g., TiO2). nih.gov The intramolecular charge transfer character of the molecule can lead to strong absorption in the visible region of the electromagnetic spectrum, a desirable feature for a solar cell dye. While this compound itself may not be the final, optimized dye, it represents a fundamental structural unit that can be further modified to fine-tune its photophysical and electrochemical properties for enhanced solar cell performance.

Furthermore, pyrrolidinyl-substituted pyridines can be precursors for conductive polymers. Polymerization of such monomers could lead to materials with interesting electronic and optical properties, potentially useful as conducting materials in various organic electronic devices.

Application Area Potential Role of this compound Relevant Molecular Property
Dye-Sensitized Solar CellsLight-harvesting dye"Push-pull" electronic structure
Conducting MaterialsMonomer for conductive polymersPolymerizable pyridine and pyrrolidine units

Molecular sensing is a field focused on the design of molecules that can selectively detect the presence of specific analytes, such as metal ions or small molecules. Pyridine-based ligands are well-known for their ability to coordinate with metal ions, and this interaction can be transduced into a measurable signal, such as a change in color or fluorescence. nih.gov The presence of both the pyrrolidine and nitro groups in this compound could allow for selective interactions with certain analytes.

The lone pair of electrons on the pyrrolidine nitrogen and the pyridine nitrogen can act as binding sites for metal ions. Upon binding, the electronic properties of the "push-pull" system can be significantly altered, leading to a change in the molecule's absorption or emission spectrum. This change can be used to signal the presence of the target analyte. For example, the interaction with a metal ion could enhance or quench the fluorescence of the molecule, forming the basis of a "turn-on" or "turn-off" fluorescent sensor. The selectivity of the sensor would depend on the specific binding affinity of the molecule for different analytes. The exploration of this compound and its derivatives as chemosensors is a promising area of research with potential applications in environmental monitoring and medical diagnostics. researchgate.net

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted pyridines, particularly with specific substitution patterns, can be challenging. Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 2-Nitro-5-(pyrrolidin-1-yl)pyridine and its analogs.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Research Focus
Nucleophilic Aromatic Substitution (SNAr) Utilizes readily available starting materials like 2-chloro-5-nitropyridine (B43025). The reaction with pyrrolidine (B122466) is generally high-yielding.Optimization of reaction conditions (solvent, temperature, base) to improve yield and purity. Exploration of microwave-assisted synthesis to reduce reaction times.
Palladium-Catalyzed Buchwald-Hartwig Amination Offers a broad substrate scope and functional group tolerance. Allows for the coupling of various amines with halo-nitropyridines.Development of novel phosphine ligands to enhance catalytic activity and selectivity. Investigation of lower-cost, more sustainable catalyst systems.
Organocatalysis Metal-free and often milder reaction conditions. Can provide high enantioselectivity for the synthesis of chiral derivatives.Design of novel chiral pyrrolidine-based organocatalysts for asymmetric synthesis. Exploration of cascade reactions to build molecular complexity in a single step. beilstein-journals.org
Photoredox Catalysis Utilizes visible light as a renewable energy source. Enables novel bond formations under mild conditions. sigmaaldrich.comnih.govDevelopment of photoredox-catalyzed methods for the direct C-H amination of 2-nitropyridine (B88261). Investigation of radical-based pathways for the introduction of the pyrrolidine moiety. nih.govresearchgate.net
C-H Functionalization Atom-economical approach that avoids pre-functionalization of starting materials. Allows for direct introduction of the pyrrolidine group onto a nitropyridine core.Exploration of transition-metal-catalyzed C-H activation strategies for the selective functionalization of the pyridine (B92270) ring. acs.orgnih.gov

Future efforts in this area will likely focus on green chemistry principles, aiming for higher atom economy, reduced waste, and the use of less hazardous reagents and solvents. The development of one-pot syntheses and flow chemistry processes could also significantly improve the efficiency and scalability of production.

Exploration of Undiscovered Reactivity Patterns

The interplay between the electron-withdrawing nitro group and the electron-donating pyrrolidine substituent in this compound creates a unique reactivity profile that is ripe for exploration.

Table 2: Potential Reactivity Patterns for Future Study

Reaction TypePotential OutcomeResearch Focus
Reduction of the Nitro Group Synthesis of 2-amino-5-(pyrrolidin-1-yl)pyridine, a valuable building block for further functionalization.Selective reduction methods that do not affect the pyridine or pyrrolidine rings. Development of catalytic hydrogenation or transfer hydrogenation protocols.
Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group Introduction of various nucleophiles at the 2-position, leading to a diverse library of 2,5-disubstituted pyridines.Investigation of the scope of nucleophiles (O, N, S, C-based). Understanding the regioselectivity of the substitution.
Electrophilic Aromatic Substitution Functionalization of the pyridine ring at positions activated by the pyrrolidine group.Studying the directing effects of the substituents to predict the regioselectivity of reactions like halogenation, nitration, and acylation.
Cycloaddition Reactions Formation of novel heterocyclic systems by treating the pyridine ring as a diene or dienophile.Exploration of [4+2] and [3+2] cycloaddition reactions with various reaction partners. nih.gov
Metal-Catalyzed Cross-Coupling Functionalization of the pyridine ring through the formation of new C-C or C-heteroatom bonds.Development of methods for the direct C-H arylation, alkenylation, or alkynylation of the pyridine core.

A deeper understanding of these reactivity patterns will enable the use of this compound as a versatile platform for the synthesis of more complex molecules with potential applications in various fields.

Advanced Spectroscopic and Computational Integration

To fully understand the structure-property relationships of this compound and its derivatives, a synergistic approach combining advanced spectroscopic techniques and computational modeling is essential.

Detailed spectroscopic data is crucial for the unambiguous characterization of this compound.

Table 3: Key Spectroscopic Data for Structural Elucidation

Spectroscopic TechniqueInformation Provided
1H NMR Provides information on the chemical environment of the hydrogen atoms, including their connectivity and spatial arrangement.
13C NMR Reveals the number and types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy Identifies the functional groups present, such as the nitro group (strong absorptions around 1550-1475 cm-1 and 1360-1290 cm-1) and C-N bonds.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural confirmation.
UV-Visible Spectroscopy Characterizes the electronic transitions within the molecule, which are influenced by the conjugated system and the substituents.

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights that complement experimental data. Future research should focus on:

Predicting Spectroscopic Properties: Calculating NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra to aid in the interpretation of experimental data. nih.gov

Understanding Electronic Structure: Analyzing the molecular orbitals (HOMO and LUMO) to understand the electronic properties and reactivity of the molecule.

Modeling Reaction Mechanisms: Simulating reaction pathways to predict the feasibility and regioselectivity of various transformations.

Predicting Molecular Properties: Calculating properties such as dipole moment, polarizability, and nonlinear optical properties to guide the design of new materials.

The integration of these experimental and computational approaches will provide a comprehensive understanding of the fundamental properties of this compound, accelerating the discovery of new applications.

Expansion of Applications in Emerging Chemical Technologies

The unique electronic and structural features of this compound make it a promising candidate for a range of emerging chemical technologies.

Functional Materials: The push-pull nature of the substituents (electron-donating pyrrolidine and electron-withdrawing nitro group) suggests potential for applications in nonlinear optics (NLO). optica.orgoptica.orgibm.com Further research could involve the synthesis of derivatives with enhanced NLO properties for use in optical devices. The compound could also serve as a building block for functional polymers with tailored electronic and optical properties. mdpi.comklinger-lab.denih.gov

Organic Electronics: Pyridine-based compounds are being explored for use in organic light-emitting diodes (OLEDs). The electronic properties of this compound could be tuned through derivatization to create novel materials for charge transport or emissive layers in OLEDs.

Chemical Sensors: The pyridine nitrogen and the nitro group can act as binding sites for metal ions or other analytes. This suggests that derivatives of this compound could be developed as fluorescent or colorimetric sensors for the detection of specific species. mdpi.comnih.gov

Catalysis: The pyrrolidine moiety is a common feature in organocatalysts. Chiral derivatives of this compound could be synthesized and evaluated as catalysts for asymmetric reactions. beilstein-journals.orgnih.gov

The exploration of these and other potential applications will be driven by a deeper understanding of the compound's fundamental properties and the development of efficient synthetic methods for its derivatization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.